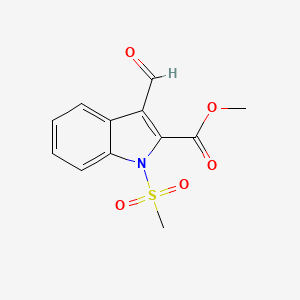

methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a formyl group, a methylsulfonyl group, and a carboxylate ester group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the formylation of the indole ring, followed by the introduction of the methylsulfonyl group and the esterification of the carboxyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Formyl Group Oxidation

The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

-

Reagents : KMnO₄ in acidic or neutral aqueous media.

-

Product : Methyl 1-(methylsulfonyl)-3-carboxy-1H-indole-2-carboxylate.

-

Mechanism : The formyl group is oxidized to a carboxyl group via intermediate geminal diol formation.

Formyl Group Reduction

Selective reduction of the aldehyde to a hydroxymethyl group is achievable:

-

Reagents : NaBH₄ in methanol or LiAlH₄ in THF.

-

Product : Methyl 3-(hydroxymethyl)-1-(methylsulfonyl)-1H-indole-2-carboxylate.

-

Note : Over-reduction of the ester or sulfonyl groups is not observed under mild conditions.

Knoevenagel Condensation

The formyl group participates in condensations with active methylene compounds:

-

Reagents : Malononitrile or ethyl cyanoacetate in acetic acid .

-

Product : α,β-Unsaturated derivatives (e.g., methyl 3-(2-cyanovinyl)-1-(methylsulfonyl)-1H-indole-2-carboxylate).

-

Mechanism : Base-catalyzed deprotonation of the methylene compound followed by nucleophilic attack on the aldehyde .

Aldol Addition

Cross-aldol reactions with ketones or aldehydes are feasible:

Methylsulfonyl Group Displacement

The -SO₂Me group acts as a leaving group under nucleophilic attack:

-

Product : Substitution products (e.g., methyl 3-formyl-1-(piperazin-1-yl)-1H-indole-2-carboxylate).

-

Limitation : Reactions require elevated temperatures due to the poor leaving-group ability of -SO₂Me compared to -OTs .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Reagents :

-

Basic: NaOH in H₂O/THF, yielding the carboxylic acid.

-

Acidic: H₃O⁺ in refluxing ethanol, yielding the same acid.

-

-

Application : Provides a route to further functionalize the carboxylate group (e.g., amidation).

Electrophilic Aromatic Substitution

The indole ring’s reactivity is modulated by electron-withdrawing -SO₂Me and -CO₂Me groups:

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| C-5 | Moderate | Nitration (HNO₃/H₂SO₄) | 5-Nitro derivative |

| C-4 | Low | Sulfonation | Minimal product |

-

Mechanism : -SO₂Me deactivates the ring, directing electrophiles to the less deactivated C-5 position .

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenation at C-5 enables Pd-catalyzed couplings:

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate serves as an important building block in the synthesis of more complex indole derivatives and heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and electrophilic substitution.

Chemical Reactions

- Oxidation : The formyl group can be oxidized to yield methyl 3-carboxy-1-(methylsulfonyl)-1H-indole-2-carboxylate.

- Reduction : The formyl group can be reduced to form methyl 3-hydroxymethyl-1-(methylsulfonyl)-1H-indole-2-carboxylate.

- Substitution : Electrophilic substitution can occur on the indole ring, leading to various substituted derivatives depending on the nucleophile used.

Biology

The compound has been explored for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its structural similarity to biologically active compounds enables its use in drug discovery and development.

- Anticancer Properties : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) by modulating pro-apoptotic and anti-apoptotic protein levels.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15.72 |

| MDA-MB-231 | 12.53 |

- Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest significant potential for developing new antimicrobial agents.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing complex materials.

Mecanismo De Acción

The mechanism of action of methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methylsulfonyl group can enhance the compound’s solubility and stability. The indole ring provides a scaffold that can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methylsulfonyl group, making it less soluble and stable.

Methyl 3-formyl-1-(methylthio)-1H-indole-2-carboxylate: Contains a methylthio group instead of a methylsulfonyl group, which may alter its reactivity and biological activity.

Methyl 3-formyl-1-(methylamino)-1H-indole-2-carboxylate: Features a methylamino group, potentially affecting its interaction with biological targets.

Uniqueness

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the presence of the methylsulfonyl group, which enhances its solubility and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Actividad Biológica

Methyl 3-formyl-1-(methylsulfonyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole derivative class, characterized by a formyl group and a methylsulfonyl moiety. This structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 31.25 - 125 | Bacteriostatic |

| Salmonella enterica | 62.5 - 250 | Bactericidal |

The compound's mechanism appears to involve inhibition of protein synthesis and disruption of cell wall integrity, which are critical for bacterial survival .

Anticancer Activity

This compound has shown promising anticancer properties across various cancer cell lines. Notably, it demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cells, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | <10 | Cytotoxic |

| A375 | 5.7 | Cytotoxic |

The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this indole derivative exhibits anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammation.

| Enzyme | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| COX-1 | 70 | 10 |

| COX-2 | 85 | 10 |

These findings suggest that this compound could be a potential candidate for developing anti-inflammatory drugs .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.

- Receptor Modulation: It may modulate receptors involved in pain and inflammation pathways.

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy Study: A study demonstrated the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .

- Cancer Cell Line Evaluation: In vitro studies showed significant cytotoxicity against multiple cancer cell lines, supporting further investigation into its use as an anticancer agent .

- Inflammation Model Testing: The compound was tested in animal models for its anti-inflammatory effects, showing reduced edema and inflammatory markers compared to control groups .

Propiedades

IUPAC Name |

methyl 3-formyl-1-methylsulfonylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c1-18-12(15)11-9(7-14)8-5-3-4-6-10(8)13(11)19(2,16)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENGWZAQQBGMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.